
calcium;(2S)-2,3-dihydroxypropanoate;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium;(2S)-2,3-dihydroxypropanoate;hydrate, also known as calcium glycerate hydrate, is a calcium salt of glyceric acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of calcium ions and glycerate ions, which are derived from glyceric acid, a three-carbon molecule with two hydroxyl groups and one carboxyl group.
準備方法
Synthetic Routes and Reaction Conditions
Calcium glycerate hydrate can be synthesized through the neutralization of glyceric acid with calcium hydroxide. The reaction typically involves dissolving glyceric acid in water and then adding calcium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of calcium glycerate. The product is then crystallized and hydrated to obtain calcium glycerate hydrate.
Industrial Production Methods
In an industrial setting, the production of calcium glycerate hydrate may involve the use of more efficient and scalable processes. One common method is the continuous addition of calcium hydroxide to a solution of glyceric acid under controlled temperature and pH conditions. The resulting product is then filtered, dried, and hydrated to achieve the desired compound.
化学反応の分析
Types of Reactions
Calcium glycerate hydrate undergoes various chemical reactions, including:
Oxidation: The glycerate ion can be oxidized to form tartrate or oxalate ions under specific conditions.
Reduction: Reduction reactions can convert the glycerate ion back to glycerol.
Substitution: The hydroxyl groups in the glycerate ion can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Tartrate or oxalate ions.
Reduction: Glycerol.
Substitution: Various substituted glycerate derivatives.
科学的研究の応用
Calcium glycerate hydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It plays a role in metabolic studies, particularly in the glycolytic pathway where glycerate is an intermediate.
Industry: It is used in the production of biodegradable polymers and as an additive in food and cosmetics.
作用機序
The mechanism of action of calcium glycerate hydrate involves the release of calcium ions and glycerate ions in aqueous solutions. Calcium ions play a crucial role in various biological processes, including muscle contraction, nerve transmission, and bone formation. Glycerate ions can participate in metabolic pathways, such as glycolysis, where they are converted to other intermediates.
類似化合物との比較
Similar Compounds
Calcium lactate: Another calcium salt with similar applications in medicine and industry.
Calcium gluconate: Used as a calcium supplement and in medical treatments.
Calcium citrate: Commonly used in dietary supplements for calcium intake.
Uniqueness
Calcium glycerate hydrate is unique due to its specific structure and the presence of glycerate ions, which are intermediates in metabolic pathways. This makes it particularly useful in biochemical and metabolic studies, distinguishing it from other calcium salts that do not participate in these pathways.
特性
分子式 |
C6H12CaO9 |
|---|---|
分子量 |
268.23 g/mol |
IUPAC名 |
calcium;(2S)-2,3-dihydroxypropanoate;hydrate |
InChI |
InChI=1S/2C3H6O4.Ca.H2O/c2*4-1-2(5)3(6)7;;/h2*2,4-5H,1H2,(H,6,7);;1H2/q;;+2;/p-2/t2*2-;;/m00../s1 |
InChIキー |
UQXJTHUAVDANMN-NVKWYWNSSA-L |
異性体SMILES |
C([C@@H](C(=O)[O-])O)O.C([C@@H](C(=O)[O-])O)O.O.[Ca+2] |
正規SMILES |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


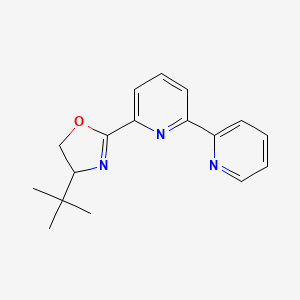

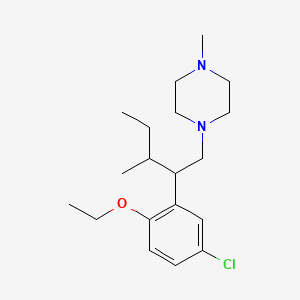
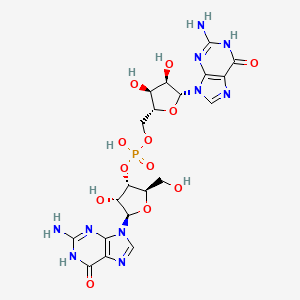
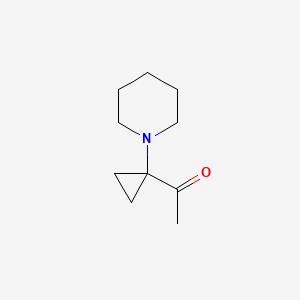
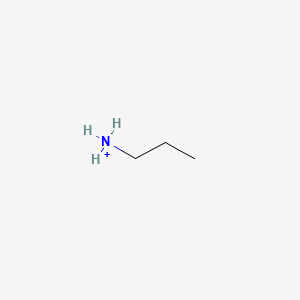
![sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B13829310.png)
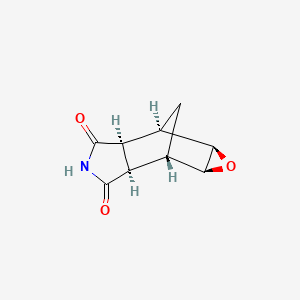
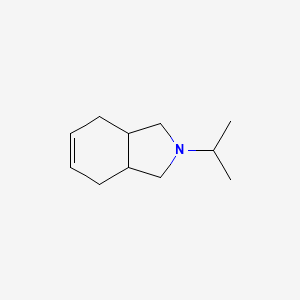
![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)
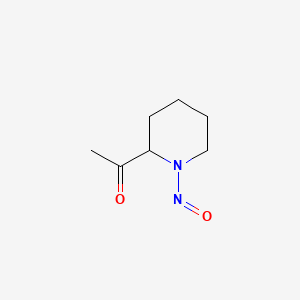
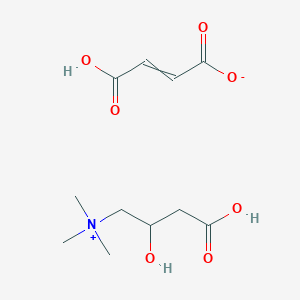
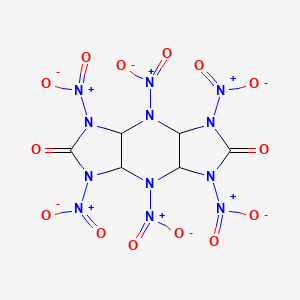
![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
